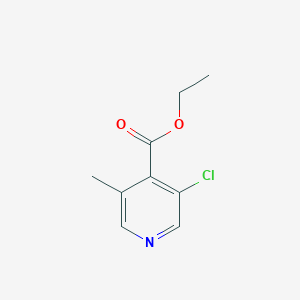
Ethyl 3-chloro-5-methylisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chloro-5-methylisonicotinate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 3-position, a methyl group at the 5-position, and an ethyl ester group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-5-methylpyridine-4-carboxylate typically involves the chlorination of 5-methylpyridine-4-carboxylic acid, followed by esterification. One common method includes:
Chlorination: 5-methylpyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atom at the 3-position.
Esterification: The resulting 3-chloro-5-methylpyridine-4-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form ethyl 3-chloro-5-methylpyridine-4-carboxylate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-chloro-5-methylpyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-chloro-5-methylisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: Ethyl 3-chloro-5-methylpyridine-4-methanol.
Oxidation: 3-chloro-5-methylpyridine-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 3-chloro-5-methylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-chloro-5-methylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chlorine and ester groups play crucial roles in its reactivity and interaction with molecular targets.
Comparación Con Compuestos Similares
Ethyl 3-chloro-5-methylisonicotinate can be compared with other pyridine derivatives such as:
Ethyl 2-chloro-3-methylpyridine-4-carboxylate: Similar structure but with chlorine at the 2-position.
Ethyl 3-chloro-4-methylpyridine-5-carboxylate: Chlorine and methyl groups are interchanged.
Ethyl 3-bromo-5-methylpyridine-4-carboxylate: Bromine instead of chlorine at the 3-position.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
ethyl 3-chloro-5-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)8-6(2)4-11-5-7(8)10/h4-5H,3H2,1-2H3 |
Clave InChI |
RQWYXJYACVZHDS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
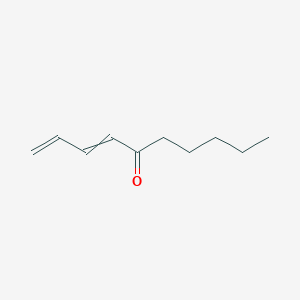
![4-[(2-Ethoxyphenyl)methoxy]-3-nitropyridine](/img/structure/B8484852.png)
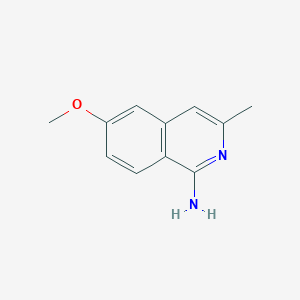
![(7-Chlorothieno[3,2-b]pyridin-2-yl)(furan-2-yl)methanone](/img/structure/B8484873.png)
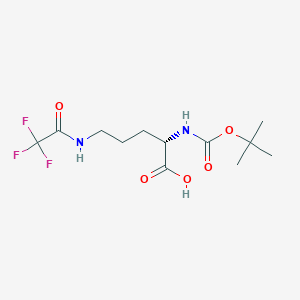
![4-Pentyn-1-ol, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B8484887.png)
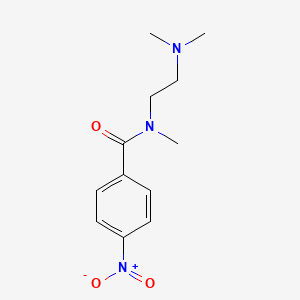
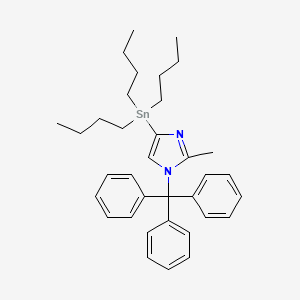
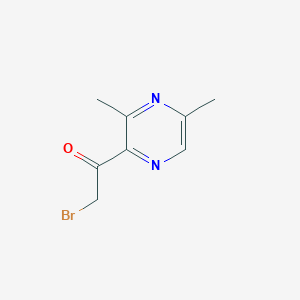
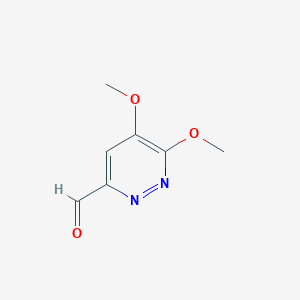
![6-(3,5-Dichlorophenyl)perhydroimidazo[5,1-b]thiazole-5,7-dion](/img/structure/B8484916.png)
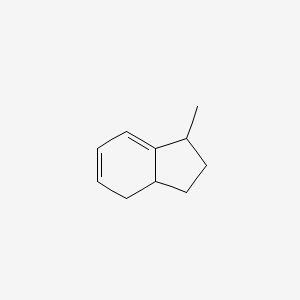
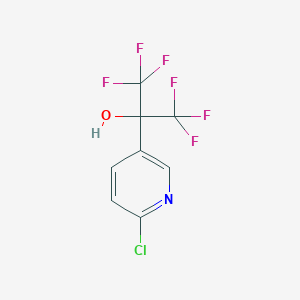
![2-Chloro-11-hydroxy-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8484931.png)
